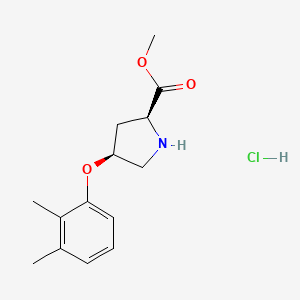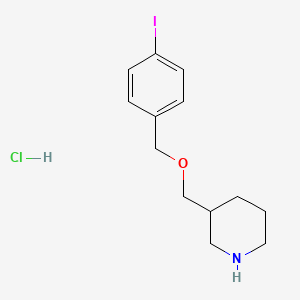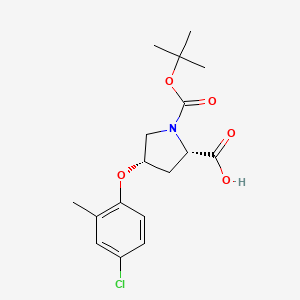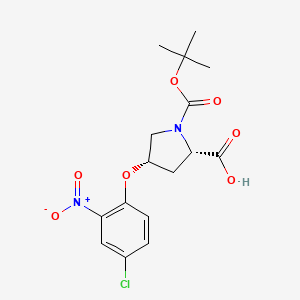
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Übersicht
Beschreibung
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride (MDPH) is a synthetic compound that has been used in many scientific research applications. MDPH is a derivative of pyrrolidinecarboxylic acid and has been used as a substrate for various laboratory experiments. It has been studied for its biochemical and physiological effects, as well as its potential to be used in drug development.
Wirkmechanismus
MDPH is believed to act as a prodrug, meaning that it is metabolized by the body to form the active drug. It is thought to be metabolized by the enzyme CYP2D6 to form the active metabolite, 2,3-dimethylphenol. This metabolite is then further metabolized by the enzymes CYP2C19 and CYP3A4 to form the active drug, 2,3-dimethylphenoxyacetic acid.
Biochemical and Physiological Effects
MDPH has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme CYP2D6, which is responsible for the metabolism of many drugs. Additionally, MDPH has been found to have an inhibitory effect on the enzymes CYP2C19 and CYP3A4, which are responsible for the metabolism of certain drugs. Furthermore, MDPH has been found to have an inhibitory effect on certain neurotransmitters, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
MDPH has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solution. Additionally, it has a high purity, which makes it suitable for use in drug development. However, MDPH is not suitable for use in vivo, as it is not metabolized by the body.
Zukünftige Richtungen
MDPH has potential applications in drug development, as it has been found to have an inhibitory effect on certain enzymes and neurotransmitters. Additionally, further research could be done to investigate the potential of MDPH as a prodrug. Furthermore, MDPH could be studied for its potential to be used as a tool to study the mechanism of action of various compounds. Additionally, research could be done to investigate the potential of MDPH to be used in other laboratory experiments, such as in the study of the biochemical and physiological effects of certain drugs. Finally, further research could be done to investigate the potential of MDPH to be used in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
MDPH has been used in a variety of scientific research applications. It has been studied for its potential to be used as a substrate in drug development, as well as its ability to act as a prodrug. It has also been used as a tool to study the biochemical and physiological effects of certain drugs. Additionally, MDPH has been used in laboratory experiments to study the mechanism of action of various compounds.
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-9-5-4-6-13(10(9)2)18-11-7-12(15-8-11)14(16)17-3;/h4-6,11-12,15H,7-8H2,1-3H3;1H/t11-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYWUHWVIUXLJJ-FXMYHANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CC(NC2)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1398236.png)

![4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1398238.png)
![3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1398239.png)
![4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398240.png)


![4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398244.png)
![Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398245.png)


![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398256.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398258.png)